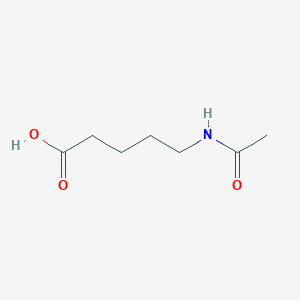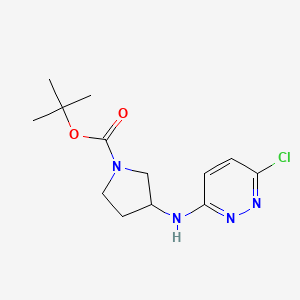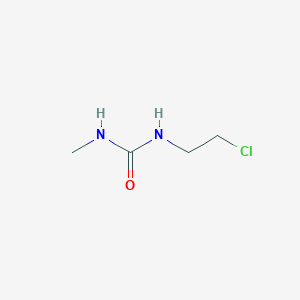
1-(2-Chloroethyl)-3-methylurea
Overview
Description
1-(2-Chloroethyl)-3-methylurea is a useful research compound. Its molecular formula is C4H9ClN2O and its molecular weight is 136.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity : 1-(2-Chloroethyl)-1-nitrosourea and its derivatives have shown significant activity against various types of leukemia and tumors. These compounds, particularly those with higher lipoid solubility and non-ionized forms, have been effective against intracerebral leukemia and have been used as antitumor agents (Schabel et al., 1963).
DNA Interaction : These compounds produce DNA inter-strand cross-links, which can inhibit DNA repair mechanisms in tumor cells. This leads to cell death, making these compounds potent anti-cancer drugs (Erickson et al., 1980).
Chemical Degradation Products : The degradation of certain nitrosoureas under physiological conditions results in various products, including 2-chloroethanol, which suggests a complex chemical behavior of these compounds in biological systems (Reed et al., 1975).
Molecular Structure Analysis : Studies on the molecular structure of nitrosourea derivatives, such as 1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, provide insights into their effectiveness as antitumor agents. Understanding their structural properties helps in designing more effective cancer therapies (Smith et al., 1978).
Effects on RNA Metabolism : Nitrosoureas impact RNA synthesis and processing in cancer cells, further contributing to their antitumor properties. This includes the inhibition of nucleolar and nucleoplasmic RNA, which is crucial for cell survival and proliferation (Kann et al., 1974).
DNA Polymerase Inhibition : Certain nitrosoureas inhibit DNA polymerase activity, particularly in cancer cells, which is another mechanism through which they exert their antitumor effects (Baril et al., 1975).
properties
IUPAC Name |
1-(2-chloroethyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESYFDPAUBBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoate](/img/structure/B7887190.png)

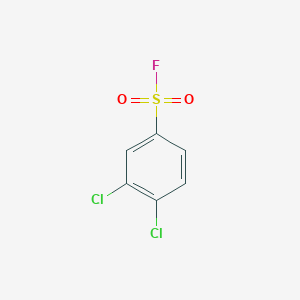
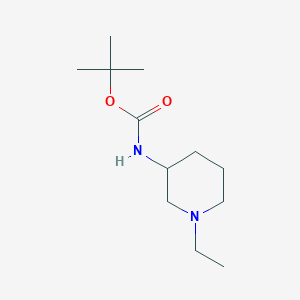
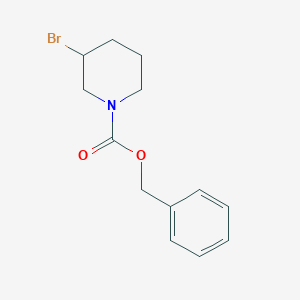
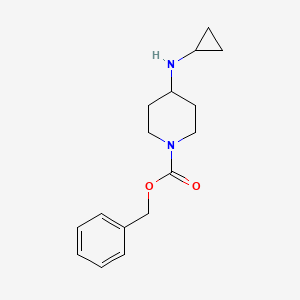
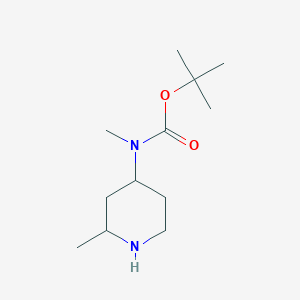
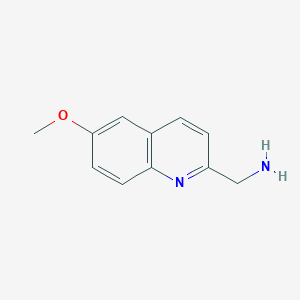
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)acetic acid](/img/structure/B7887249.png)
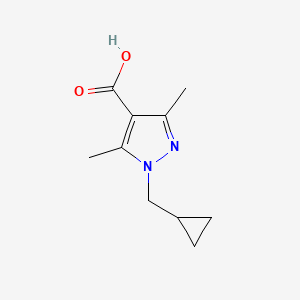
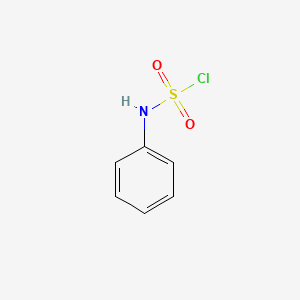
![[3,3'-Bipyridine]-6,6'-diamine](/img/structure/B7887286.png)
